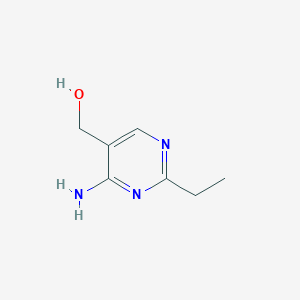

(4-Amino-2-ethylpyrimidin-5-yl)methanol

Description

General Context of Pyrimidine-based Compounds in Biological Systems

The pyrimidine (B1678525) nucleus, a heterocyclic aromatic compound with two nitrogen atoms in a six-membered ring, is a cornerstone of chemical biology. ignited.innih.gov Its derivatives are fundamental components of life, forming the structural core of nucleobases such as cytosine, thymine, and uracil, which are essential building blocks of nucleic acids (DNA and RNA). researchgate.netjuniperpublishers.com This foundational role in genetics underscores the deep integration of pyrimidine scaffolds within biological processes. ignited.in Beyond their role in nucleic acids, pyrimidine structures are found in essential vitamins like thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) (Vitamin B2), and in vital coenzymes, highlighting their diverse and critical functions in cellular metabolism. researchgate.netscialert.net

The inherent biocompatibility and versatile chemical nature of the pyrimidine ring have made it a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This means that pyrimidine-based molecules can readily interact with a wide range of biological targets, including enzymes and receptors. nih.gov Consequently, synthetic pyrimidine derivatives have been developed as potent therapeutic agents with a broad spectrum of pharmacological activities. These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. nih.govorientjchem.org The ability to easily modify the pyrimidine core allows chemists to fine-tune the biological activity of these compounds, leading to the discovery of novel drugs. juniperpublishers.comnih.gov

Academic Significance of (4-Amino-2-ethylpyrimidin-5-yl)methanol within Pyrimidine Chemistry

Within the vast family of pyrimidine derivatives, this compound holds particular academic interest primarily as a specialized building block and a key intermediate in the synthesis of more complex molecules. Its structure, featuring an amino group, an ethyl group, and a hydroxymethyl group attached to the pyrimidine core, provides multiple reactive sites for chemical modification.

This compound is structurally related to a key degradation product of thiamine (Vitamin B1). Research has identified the closely related compound, (4-amino-2-methylpyrimidin-5-yl)methanol, as a product formed during Maillard-type reactions involving thiamine. lookchem.com Such studies are significant in food chemistry for understanding the formation of taste-enhancing compounds. lookchem.com The ethyl-substituted version, this compound, is explored by researchers as a synthetic analogue in these pathways, helping to elucidate structure-activity relationships. For instance, it serves as a precursor in the synthesis of novel thiamine derivatives and other biologically active molecules, where the ethyl group can influence properties like lipophilicity and metabolic stability.

The primary academic significance of this compound lies in its utility as a starting material or intermediate in synthetic chemistry. It is a valuable precursor for creating libraries of substituted pyrimidines, which can then be screened for various biological activities. The presence of the hydroxymethyl group allows for straightforward extension of the molecule, while the amino group can be modified to introduce different functionalities, making it a versatile tool for medicinal chemists.

Research Scope and Objectives for Investigations Involving this compound

Research involving this compound is primarily focused on synthetic and medicinal chemistry, with the overarching goal of creating novel compounds with specific biological functions.

Key research objectives include:

Synthesis of Novel Bioactive Molecules: The principal objective is to use this compound as a scaffold to synthesize new and more complex pyrimidine derivatives. Researchers aim to build upon its core structure to develop compounds that can act as inhibitors for specific enzymes or as ligands for cellular receptors.

Structure-Activity Relationship (SAR) Studies: A major focus is to understand how modifications to the this compound structure affect its biological activity. By systematically altering the functional groups—for example, by converting the hydroxymethyl group to other functionalities or by substituting the amino group—researchers can map out the structural requirements for a desired biological effect. This is a fundamental aspect of rational drug design.

Elucidation of Reaction Pathways: In fields like food science, investigations may focus on the formation pathways of related compounds during chemical processes like the Maillard reaction. lookchem.com Using synthetic analogues like this compound helps to confirm the identity of reaction products and understand the underlying chemical mechanisms. lookchem.com

The scope of this research is largely confined to the laboratory setting, focusing on chemical synthesis, purification, structural elucidation (using techniques like NMR and mass spectrometry), and initial biological screening of the resulting derivatives.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 73394-55-5 |

| Molecular Formula | C7H11N3O |

| Molecular Weight | 153.18 g/mol |

| Canonical SMILES | CCC1=NC(=C(C=N1)CO)N |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (4-amino-2-methylpyrimidin-5-yl)methanol |

| Cytosine |

| Riboflavin |

| Thiamine |

| Thymine |

Structure

3D Structure

Properties

IUPAC Name |

(4-amino-2-ethylpyrimidin-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-2-6-9-3-5(4-11)7(8)10-6/h3,11H,2,4H2,1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFWVQIKQQWSPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C(=N1)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501291869 | |

| Record name | 4-Amino-2-ethyl-5-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-21-1 | |

| Record name | 4-Amino-2-ethyl-5-pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-ethyl-5-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analytical Characterization and Purity Assessment of 4 Amino 2 Ethylpyrimidin 5 Yl Methanol

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of (4-Amino-2-ethylpyrimidin-5-yl)methanol. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be employed.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the ethyl group (a triplet and a quartet), the methylene (B1212753) protons of the methanol (B129727) group (a singlet), the aromatic proton on the pyrimidine (B1678525) ring (a singlet), and the protons of the amino group (a broad singlet). The chemical shifts provide information about the electronic environment of each proton.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom in the molecule, including the two carbons of the ethyl group, the methylene carbon, and the carbons of the pyrimidine ring.

Based on the analysis of the closely related (4-Amino-2-methylpyrimidin-5-yl)methanol, the expected NMR data for the ethyl analog is projected in the table below.

| ¹H NMR (Proton) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Ethyl Group | ~1.25 | Triplet | 3H | -CH₃ |

| ~2.70 | Quartet | 2H | -CH₂- | |

| Methanol Group | ~4.50 | Singlet | 2H | -CH₂OH |

| Amino Group | ~6.50 | Broad Singlet | 2H | -NH₂ |

| Pyrimidine Ring | ~8.00 | Singlet | 1H | C₆-H |

| ¹³C NMR (Carbon) | Predicted Chemical Shift (ppm) | Assignment |

| Ethyl Group | ~12 | -CH₃ |

| ~30 | -CH₂- | |

| Methanol Group | ~58 | -CH₂OH |

| Pyrimidine Ring | ~110 | C₅ |

| ~158 | C₆ | |

| ~162 | C₄ | |

| ~165 | C₂ |

Note: Predicted values are based on standard chemical shift tables and data from analogous compounds.

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (molar mass: 153.18 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 153. Key fragmentation patterns would likely involve the loss of the hydroxyl group, the methanol group, and components of the ethyl group.

| Ion | Predicted m/z | Identity |

| Molecular Ion | 153 | [M]⁺ |

| Fragment 1 | 136 | [M - OH]⁺ |

| Fragment 2 | 122 | [M - CH₂OH]⁺ |

| Fragment 3 | 124 | [M - C₂H₅]⁺ |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes.

The IR spectrum of this compound would be expected to display characteristic absorption bands for the N-H stretches of the amino group, O-H stretch of the hydroxyl group, C-H stretches of the alkyl and aromatic groups, and C=N and C=C stretches of the pyrimidine ring.

| Functional Group | Predicted IR Absorption Range (cm⁻¹) | Vibrational Mode |

| Amino Group (N-H) | 3400 - 3200 | Stretching |

| Hydroxyl Group (O-H) | 3500 - 3200 (broad) | Stretching |

| Alkyl C-H | 3000 - 2850 | Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Pyrimidine Ring (C=N, C=C) | 1650 - 1550 | Stretching |

| C-O | 1260 - 1000 | Stretching |

Chromatographic Separation Techniques for Purity Profiling

Chromatographic methods are essential for separating this compound from any impurities, by-products, or starting materials and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would be the most common approach. researchgate.net

Method development would involve optimizing parameters such as the column, mobile phase composition, flow rate, and detection wavelength to achieve good resolution between the main compound and any potential impurities.

| HPLC Parameter | Typical Conditions |

| Column | C18 (octadecylsilyl), 5 µm particle size, 250 x 4.6 mm |

| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). researchgate.net |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometry at a wavelength of maximum absorbance (e.g., ~254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Method validation would be performed according to established guidelines to ensure the method is accurate, precise, specific, linear, and robust for its intended purpose.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While this compound itself has limited volatility, GC can be used to detect and quantify any volatile impurities that may be present from the synthesis process. For the analysis of non-volatile pyrimidines by GC, derivatization is often required to increase their volatility. researchgate.net

| GC Parameter | Typical Conditions |

| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5 or DB-WAX) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C |

| Oven Temperature Program | A temperature gradient, for example, starting at 100 °C and ramping up to 250 °C. |

The use of a mass spectrometer as a detector (GC-MS) would allow for the identification of any separated volatile impurities by their mass spectra. ose-services.com

Impurity Profiling and Characterization of this compound

Impurity profiling is a critical aspect of pharmaceutical development, involving the identification, and quantification of all potential impurities in a drug substance. For this compound, impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the molecule over time (degradation products). A comprehensive impurity profile is essential for controlling the quality of the API.

Process-Related Impurities:

The synthesis of this compound can potentially introduce several impurities. These may include unreacted starting materials, intermediates, by-products from side reactions, and reagents used in the synthesis. The specific impurities will largely depend on the synthetic route employed. A plausible synthetic pathway could involve the condensation of an ethyl amidine derivative with a suitable three-carbon building block containing the hydroxymethyl group.

Based on common synthetic strategies for substituted pyrimidines, a number of potential process-related impurities can be postulated. These are often identified using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Table 1: Potential Process-Related Impurities of this compound

| Impurity Name | Potential Source | Analytical Characterization Techniques |

| 4-Amino-2-ethylpyrimidine | Incomplete hydroxymethylation of the pyrimidine ring | HPLC-UV, LC-MS, GC-MS |

| (4-Hydroxy-2-ethylpyrimidin-5-yl)methanol | Hydrolysis of the amino group | HPLC-UV, LC-MS |

| 5-Formyl-4-amino-2-ethylpyrimidine | Oxidation of the hydroxymethyl group | HPLC-UV, LC-MS |

| Starting materials and reagents | Incomplete reaction or removal | GC-MS, HPLC-UV |

Degradation Products:

Forced degradation studies are a regulatory requirement to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. These studies involve subjecting the API to stress conditions such as heat, humidity, acid, base, light, and oxidation to accelerate its degradation.

For this compound, the aminopyrimidine core and the hydroxymethyl group are the most likely sites for degradation. Under acidic or basic conditions, hydrolysis of the amino group could occur. The hydroxymethyl group is susceptible to oxidation, which could lead to the formation of an aldehyde or a carboxylic acid. Photolytic degradation may also lead to the formation of various photoproducts.

Table 2: Potential Degradation Products of this compound from Forced Degradation Studies

| Degradation Condition | Potential Degradation Product | Characterization Approach |

| Acidic/Basic Hydrolysis | (4-Hydroxy-2-ethylpyrimidin-5-yl)methanol | HPLC with PDA detector, LC-MS/MS |

| Oxidation (e.g., H₂O₂) | 4-Amino-2-ethylpyrimidine-5-carbaldehyde | HPLC with PDA detector, LC-MS/MS, NMR |

| Photolytic (UV/Vis light) | Various photoproducts | HPLC with PDA detector, LC-MS/MS |

| Thermal | To be determined based on experimental data | HPLC with PDA detector, LC-MS/MS |

The characterization of these impurities and degradation products is crucial for setting appropriate specifications for the drug substance and ensuring its quality throughout its shelf life.

Method Transfer and Stability Studies for Analytical Protocols

Once a robust analytical method for the purity assessment of this compound has been developed and validated, it may need to be transferred to other laboratories, such as quality control labs for routine testing. Furthermore, the stability of the analytical method itself and the drug substance must be thoroughly evaluated.

Method Transfer:

Analytical method transfer is the documented process that qualifies a receiving laboratory to use an analytical test procedure that originated in a transferring laboratory. A successful method transfer ensures that the receiving laboratory can perform the method with the same level of accuracy and precision as the originating laboratory. Common approaches to method transfer include comparative testing, co-validation, and revalidation.

For a typical HPLC purity method for this compound, a comparative testing approach is often employed. This involves both the transferring and receiving laboratories analyzing the same set of samples. The results are then statistically compared to ensure they meet the pre-defined acceptance criteria.

Table 3: Example Protocol for Comparative Analytical Method Transfer

| Parameter | Protocol | Acceptance Criteria |

| Objective | To transfer the HPLC purity method for this compound from the R&D lab to the QC lab. | N/A |

| Samples | Three batches of this compound with known purity and impurity profiles. | N/A |

| Testing | Both labs to perform triplicate analysis of each sample according to the validated method. | N/A |

| Comparison of Results | Assay values, impurity levels, and relative retention times. | Assay: Difference between labs ≤ 2.0%. Impurities: Difference between labs ≤ 0.05% for known impurities. RRT: Relative difference ≤ 2.0%. |

| Documentation | A detailed method transfer protocol and a final report summarizing the results and conclusions. | N/A |

Stability Studies:

Stability studies are conducted to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential for establishing a retest period for the API and recommending storage conditions. The design of stability studies is governed by ICH guidelines.

For this compound, a typical stability study would involve storing samples at various conditions, including long-term and accelerated conditions, and testing them at predetermined time points.

Table 4: Illustrative Stability Study Protocol for this compound

| Study Type | Storage Condition | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 6, 9, 12 months (if significant change at accelerated) |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |

| Photostability | ICH Q1B conditions | Once |

The analytical parameters tested during the stability study would include appearance, assay, impurity profile, and any other critical quality attributes. The data generated from these studies are used to determine the shelf-life and appropriate storage instructions for this compound.

Biochemical Investigations and Mechanistic Studies of Pyrimidine Analogues Non Human Biological Systems

Involvement in Thiamine (B1217682) (Vitamin B1) Related Metabolic Pathways

(4-Amino-2-ethylpyrimidin-5-yl)methanol and its related compounds are structurally analogous to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a key precursor of the essential cofactor thiamine pyrophosphate (TPP). This structural similarity allows these analogues to interfere with or participate in the metabolic pathways of thiamine, particularly in microorganisms.

In many microorganisms, the pyrimidine (B1678525) component of thiamine is synthesized de novo. The biosynthetic pathways, while differing between eukaryotes and prokaryotes, have been elucidated in several model organisms.

Salmonella enterica : In this bacterium, the pyrimidine moiety HMP is derived from an intermediate in the purine (B94841) biosynthetic pathway, 5-aminoimidazole ribonucleotide (AIR). nih.gov This conversion is a complex rearrangement where atoms from the imidazole (B134444) ring of AIR are used to form the pyrimidine ring of HMP. The process underscores the intricate links between different metabolic networks within the cell. Studies using analogues like bacimethrin, which mimics HMP, have shown that these compounds can specifically antagonize the pyrimidine branch of the thiamine pathway, inhibiting bacterial growth unless supplemented with HMP or thiamine. nih.gov

Halobacterium salinarum : Research on this archaeon has revealed that its pathway for pyrimidine moiety biosynthesis is similar to that of eubacteria like E. coli and S. enterica. nih.gov Tracer studies have confirmed that precursors of AIR, such as glycine, are incorporated into the HMP molecule. nih.gov This finding suggests that the AIR-to-HMP conversion is an ancient and conserved pathway across different domains of life.

The de novo synthesis pathway highlights the origin of the pyrimidine ring atoms from the purine intermediate AIR, a critical step in thiamine biosynthesis for these microorganisms.

Once synthesized or salvaged from the environment, pyrimidine precursors undergo several enzymatic modifications to become the active pyrophosphate form required for TPP synthesis. Analogues like this compound can be substrates or inhibitors for these enzymes.

A key enzymatic step is the phosphorylation of the hydroxymethyl group of HMP. This is a two-step process catalyzed by HMP kinase (ThiD), which first converts HMP to HMP-phosphate (HMP-P) and then to HMP-pyrophosphate (HMP-PP). The functional role of these key enzymes in the thiamine pathway is summarized in the table below.

| Enzyme | Substrate | Product | Function in Pathway | Organism Example |

|---|---|---|---|---|

| HMP/HMP-P Kinase (ThiD) | 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP) | HMP-Phosphate (HMP-P) | First phosphorylation step in the HMP salvage pathway. | Salmonella enterica |

| HMP/HMP-P Kinase (ThiD) | HMP-Phosphate (HMP-P) | HMP-Pyrophosphate (HMP-PP) | Second phosphorylation step, creating the final pyrimidine precursor for TPP synthesis. | Salmonella enterica |

| Thiamine-phosphate synthase (ThiE) | HMP-Pyrophosphate (HMP-PP) and Thiazole (B1198619) Phosphate (B84403) (Thz-P) | Thiamine Monophosphate (ThMP) | Condensation of the pyrimidine and thiazole moieties. | Salmonella enterica |

The inhibition of these enzymatic steps by pyrimidine analogues can effectively block thiamine synthesis, leading to growth inhibition in susceptible microorganisms.

Interactions with Vitamin B6-Dependent Processes

The biological activity of pyrimidine analogues is not limited to thiamine metabolism. Certain structural features allow them to interact with pathways dependent on Vitamin B6, primarily by antagonizing the action of its active form, pyridoxal (B1214274) 5'-phosphate (PLP). PLP is a critical cofactor for a vast number of enzymes, especially those involved in amino acid metabolism and neurotransmitter synthesis.

Compounds that interfere with Vitamin B6 activity are known as antagonists. One such example is Toxopyrimidine (4-amino-5-hydroxymethyl-2-methylpyrimidine), which despite being a component of thiamine, can exert a toxic effect by interfering with Vitamin B6 metabolism. The primary mechanism of this antagonism involves the inhibition of pyridoxal kinase (PDXK). nih.goveco-vector.com

Pyridoxal kinase is the key enzyme in the B6 salvage pathway, responsible for phosphorylating pyridoxal, pyridoxine, and pyridoxamine (B1203002) into their active PLP form. nih.gov By inhibiting this enzyme, antagonists like Toxopyrimidine prevent the formation of the essential PLP cofactor. This inhibition can be considered competitive, as the antagonist vies with the natural B6 vitamers for the active site of the kinase. nih.gov High concentrations of the antagonist can thus lead to a functional deficiency of Vitamin B6, even when dietary intake is adequate.

A critical consequence of Vitamin B6 antagonism is the disruption of neurotransmitter synthesis. The synthesis of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, is particularly vulnerable.

GABA is synthesized from glutamate (B1630785) in a reaction catalyzed by glutamate decarboxylase (GAD), an enzyme that absolutely requires PLP as a cofactor. A reduction in the cellular pool of PL, caused by the inhibition of pyridoxal kinase by a B6 antagonist, leads directly to decreased GAD activity and, consequently, reduced GABA synthesis. nih.govresearchgate.net This disruption of the glutamate-GABA equilibrium can lead to neuronal hyperexcitability. Compounds that inhibit pyridoxal kinase have been shown to cause convulsions in animal models, a direct result of diminished GABAergic inhibition. researchgate.net Therefore, pyrimidine analogues that act as Vitamin B6 antagonists can indirectly but potently disrupt neurotransmitter pathways by starving essential enzymes of their necessary cofactor.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

The biological activity of pyrimidine analogues is highly dependent on their specific chemical structure. Structure-activity relationship (SAR) studies aim to identify the molecular features responsible for their effects, such as their ability to act as thiamine antagonists or Vitamin B6 inhibitors. While comprehensive SAR studies for this compound are not extensively documented in the context of these specific pathways, general principles can be derived from research on related pyrimidine derivatives.

Key structural modifications and their potential impact on activity include:

Substitution at the 2-position: The alkyl group at this position is a critical determinant of activity. The natural thiamine precursor has a methyl group. Changing this to an ethyl group, as in this compound, or other alkyl groups can alter the molecule's affinity for enzyme active sites. For instance, in some biological systems, an ethyl group may enhance or decrease the antagonistic effect compared to a methyl group by altering steric hindrance or hydrophobic interactions within the target enzyme's binding pocket.

The 4-amino group: This group is essential for the hydrogen-bonding interactions that anchor the molecule within the active sites of enzymes like HMP kinase or potentially pyridoxal kinase. Modification or replacement of this amino group typically leads to a significant loss of biological activity.

The 5-hydroxymethyl group: This is the site of phosphorylation by kinases in the thiamine pathway. Its presence is crucial for the molecule to be processed as a substrate analogue. Altering this group to a formyl, carboxyl, or longer alkyl chain would prevent phosphorylation and drastically change its metabolic fate and inhibitory profile.

The following table summarizes the structures of the target compound and related pyrimidine analogues, highlighting the key positions for SAR analysis.

| Compound Name | Structure | Key Features and Biological Relevance |

|---|---|---|

| (4-Amino-2-methylpyrimidin-5-yl)methanol (HMP) |  | Natural precursor of the pyrimidine moiety of thiamine. Acts as a substrate for HMP kinase (ThiD). Also known as Toxopyrimidine, a Vitamin B6 antagonist. |

| (4-Amino-2-ethylpyrimidin-5-yl)methanol | Structure similar to HMP with a C2H5 group at position 2 | The target compound. The ethyl group modification is expected to alter its interaction with thiamine and B6 pathway enzymes compared to the natural methyl analogue. |

| Bacimethrin | Structure is an analogue of HMP | A thiamine antagonist that inhibits the growth of Salmonella enterica by targeting the pyrimidine salvage pathway. nih.gov |

Further research is needed to systematically evaluate how modifications, particularly the ethyl-for-methyl substitution at the 2-position of the pyrimidine ring, specifically impact the inhibition of enzymes in the thiamine and Vitamin B6 pathways in non-human models.

Lack of Direct Comparative Biochemical Data on this compound in Non-Human Systems

Despite extensive investigation into the biochemical roles of pyrimidine analogues, particularly in the context of thiamine (Vitamin B1) biosynthesis, a significant gap exists in the scientific literature regarding direct comparative studies of this compound against other pyrimidine derivatives in non-human biological systems.

Investigations into pyrimidine metabolism in various non-human biological systems, including bacteria, yeast, and parasites, have elucidated the enzymatic steps and regulatory mechanisms of thiamine synthesis. Key enzymes such as hydroxymethylpyrimidine (HMP) kinase and HMP phosphate (HMP-P) kinase play crucial roles in the phosphorylation of the pyrimidine moiety before its condensation with the thiazole moiety to form thiamine monophosphate.

The majority of these studies have utilized the methyl-substituted pyrimidine precursor, HMP, as the model substrate. This has led to a comprehensive understanding of its recognition by and interaction with the relevant enzymes. However, similar detailed biochemical analyses and, crucially, comparative studies that would evaluate the relative efficiency or potential inhibitory effects of the ethyl-substituted analogue are conspicuously absent.

Consequently, there is no available data to construct a comparative analysis of the biochemical properties of this compound with other pyrimidine derivatives. This includes a lack of information on:

Enzyme kinetics: Comparative data on the affinity (Km) and catalytic efficiency (kcat) of thiamine biosynthesis enzymes for this compound versus other pyrimidine analogues.

Metabolic fate: Studies tracking the incorporation or metabolic transformation of the ethyl-analogue within cellular systems.

Inhibitory potential: Research investigating whether this compound can act as a competitive or non-competitive inhibitor of enzymes involved in pyrimidine or thiamine metabolism.

Without such fundamental biochemical data, a detailed and evidence-based comparison remains speculative. Future research would be necessary to isolate the biochemical effects of the ethyl substitution on the pyrimidine ring and to understand how this structural modification influences its interaction with metabolic pathways in non-human biological systems.

Computational Chemistry and Molecular Modeling of 4 Amino 2 Ethylpyrimidin 5 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. These calculations provide a detailed picture of the electron distribution, which in turn governs the molecule's stability, reactivity, and intermolecular interactions.

For (4-Amino-2-ethylpyrimidin-5-yl)methanol, DFT calculations can be employed to optimize its three-dimensional geometry and compute key electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP) mapping is another valuable output of quantum chemical calculations. The MEP surface illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential, typically associated with heteroatoms like nitrogen and oxygen) and electron-poor regions (positive potential, often around hydrogen atoms). These sites are predictive of how the molecule will interact with other molecules, such as biological receptors or reactants. For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen of the methanol (B129727) group are expected to be primary sites for electrophilic attack and hydrogen bonding. researchgate.net

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.7 eV | Suggests high kinetic stability. |

| Dipole Moment | 3.5 D | Indicates a polar molecule with significant charge separation. |

| Most Negative Potential | -45 kcal/mol | Located near pyrimidine ring nitrogens and hydroxyl oxygen; potential H-bond acceptor sites. |

| Most Positive Potential | +35 kcal/mol | Located near amino and hydroxyl hydrogens; potential H-bond donor sites. nih.gov |

Note: The values presented in this table are hypothetical and representative of typical results obtained from DFT calculations (e.g., at the B3LYP/6-31G level of theory) for similar heterocyclic compounds.*

Molecular Docking and Dynamics Simulations for Enzyme Binding Interactions

To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are powerful predictive tools. Pyrimidine scaffolds are common in molecules designed to inhibit enzymes like kinases, which are crucial targets in cancer therapy. ijfmr.comnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding affinity. nih.gov For this compound, docking studies against a kinase like Cyclin-Dependent Kinase 2 (CDK2) could reveal plausible binding modes. Key interactions would likely involve hydrogen bonds between the amino group or the pyrimidine nitrogens and amino acid residues in the ATP-binding pocket, such as glutamine or lysine. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex. ugr.es An MD simulation calculates the motion of every atom in the system over time, providing a dynamic view of the binding. youtube.com This allows researchers to verify if the key interactions identified in docking are maintained over a period of nanoseconds, thus confirming the stability of the binding pose. The root-mean-square deviation (RMSD) of the ligand within the binding site is often monitored; a stable, low RMSD value suggests a stable interaction.

Table 2: Hypothetical Molecular Docking and MD Simulation Results for this compound with a Kinase Target (e.g., CDK2)

| Parameter | Result | Interpretation |

| Docking | ||

| Binding Affinity (ΔG) | -7.5 kcal/mol | Indicates a favorable binding interaction. |

| Key Interacting Residues | Gln85, Lys89, Asp145 | Suggests specific hydrogen bonding and electrostatic interactions crucial for binding. nih.gov |

| Predicted Interactions | H-bond from NH₂ to Asp145; H-bond from pyrimidine N to Gln85. | Defines the specific molecular recognition pattern. |

| Molecular Dynamics | ||

| Simulation Time | 100 ns | Standard simulation time to assess complex stability. |

| Ligand RMSD | < 2.0 Å | Indicates the ligand remains stably bound in the predicted pose. |

| Stability of Key H-bonds | > 85% occupancy | Confirms that the critical interactions are persistent over time. |

Note: This data is illustrative, representing a plausible outcome for a pyrimidine-based inhibitor in a kinase binding site.

Prediction of Spectroscopic Properties and Reaction Mechanisms

Computational chemistry is also instrumental in predicting spectroscopic properties, which can aid in the characterization and identification of newly synthesized compounds. Quantum chemical methods can accurately calculate the nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. researchgate.net

For this compound, DFT calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) can predict ¹H and ¹³C NMR spectra. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure. Similarly, the calculation of vibrational frequencies can help in assigning the peaks observed in an experimental IR spectrum. Often, calculated frequencies are systematically scaled to correct for approximations in the theoretical model and to improve agreement with experimental results. researchgate.net

Furthermore, computational methods can be used to investigate potential reaction mechanisms. mdpi.commdpi.com For example, DFT can be used to map the potential energy surface for a reaction, identifying transition states and calculating activation energies. This could be applied to study the synthesis of this compound or its metabolic degradation pathways, providing insights that are difficult to obtain experimentally.

Table 3: Computationally Predicted Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Value | Assignment |

| ¹H NMR | Chemical Shift (δ) | 7.9 ppm | Pyrimidine ring H |

| Chemical Shift (δ) | 5.8 ppm | NH₂ protons | |

| Chemical Shift (δ) | 4.5 ppm | CH₂OH protons | |

| ¹³C NMR | Chemical Shift (δ) | 165 ppm | C2 (ethyl-substituted) |

| Chemical Shift (δ) | 160 ppm | C4 (amino-substituted) | |

| IR | Vibrational Frequency | 3450 cm⁻¹ | N-H stretching |

| Vibrational Frequency | 3300 cm⁻¹ | O-H stretching | |

| Vibrational Frequency | 1640 cm⁻¹ | C=N stretching |

Note: These are representative values and would be calculated relative to a standard (e.g., TMS for NMR). The exact values depend on the level of theory and solvent model used.

De Novo Design and Virtual Screening of Pyrimidine-based Ligands

The chemical structure of this compound can serve as a starting point for the discovery of new, more potent bioactive molecules through de novo design and virtual screening.

De novo design involves computationally building novel molecules piece by piece within the constraints of a target's binding site. The pyrimidine core of this compound could be used as a central scaffold, with computational algorithms suggesting modifications—such as adding or changing functional groups at the 2-ethyl or 5-methanol positions—to optimize interactions with a specific biological target. mdpi.commdpi.com

Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a drug target. ijfmr.comnih.govresearchgate.net A pharmacophore model can be developed based on the key interaction features of this compound (e.g., hydrogen bond donors/acceptors, aromatic rings). This model is then used as a filter to rapidly screen databases containing millions of compounds, prioritizing a smaller, more manageable set for further computational analysis (like molecular docking) and eventual experimental testing. This approach significantly accelerates the initial stages of drug discovery. nih.gov

Table 4: Illustrative Workflow for Virtual Screening Based on a Pyrimidine Scaffold

| Step | Method | Purpose | Outcome |

| 1. Target Selection | N/A | Identify a biologically relevant protein target (e.g., a kinase). | Selected protein structure (PDB ID). |

| 2. Library Preparation | Database Filtering | Prepare a large library of purchasable or synthesizable compounds. | A library of >1 million drug-like molecules. |

| 3. Pharmacophore Modeling | Ligand-based or Structure-based | Create a 3D model of essential interaction features based on the pyrimidine scaffold. | A query to filter the compound library. |

| 4. Virtual Screening | High-Throughput Virtual Screening (HTVS) | Rapidly screen the library against the pharmacophore model. | A reduced set of ~10,000 "hit" compounds. |

| 5. Molecular Docking | Standard Precision (SP) and Extra Precision (XP) Docking | Dock the "hit" compounds into the target's binding site and rank them by score. | A final list of ~100 top-scoring candidate molecules. |

| 6. Post-processing | MD Simulations & Binding Free Energy Calculation | Evaluate the stability and affinity of the top candidates. | 5-10 high-confidence compounds for experimental validation. |

Applications in Chemical Biology Research and As Precursors for Bioactive Molecules

Development of Chemical Probes for Elucidating Biochemical Pathways

While specific, extensively detailed research on the use of (4-Amino-2-ethylpyrimidin-5-yl)methanol itself as a chemical probe is not widely documented, the broader class of 4-aminopyrimidine (B60600) derivatives is recognized for its potential in this area. The structural similarity of these compounds to portions of essential biomolecules, such as thiamine (B1217682) (Vitamin B1), allows them to interact with biological systems.

Researchers can modify the hydroxymethyl group of this compound to attach fluorescent tags, affinity labels, or photoreactive groups. Such modifications would allow for the creation of chemical probes designed to investigate specific biochemical pathways. For instance, a fluorescently labeled version could be used to visualize the localization of binding partners within a cell, thereby helping to elucidate the function of specific enzymes or receptors that recognize the aminopyrimidine scaffold.

Utilization as Synthetic Intermediates for Novel Bioactive Molecules

The primary and most documented application of this compound and its close analogs is as a synthetic intermediate. The reactivity of both the amino and the hydroxymethyl functional groups provides chemists with multiple avenues for structural elaboration.

The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution, allowing for the introduction of a wide variety of other functional groups. The amino group can undergo acylation, alkylation, or be used in coupling reactions to build larger, more complex molecules.

This synthetic versatility has been exploited to create libraries of novel compounds for biological screening. For example, derivatives of similar 2-alkyl-4-aminopyrimidine-5-methanols have been investigated for their potential as antimicrobial and antioxidant agents. The ethyl group at the 2-position of the pyrimidine (B1678525) ring can influence the lipophilicity and steric profile of the resulting molecules, which in turn can affect their biological activity and pharmacokinetic properties.

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reagents and Conditions | Product Functional Group | Potential Application of Product |

| This compound | PCC, CH₂Cl₂ | Aldehyde | Intermediate for imine formation, reductive amination |

| This compound | SOCl₂, pyridine | Alkyl chloride | Intermediate for nucleophilic substitution |

| This compound | Acetic anhydride, pyridine | Ester | Prodrug strategies, modification of solubility |

| This compound | NaH, Alkyl halide | Ether | Altering steric and electronic properties |

This table represents potential synthetic transformations based on the known reactivity of the functional groups present in the molecule.

Research Tools for Studying Vitamin Antagonism and Metabolic Disruptions in Model Systems

Given the structural analogy of the 4-aminopyrimidine moiety to a part of the thiamine molecule, this compound and related compounds are valuable as research tools for investigating vitamin antagonism. Thiamine pyrophosphate is an essential cofactor for several key enzymes in carbohydrate and amino acid metabolism.

For example, such studies might involve monitoring changes in the levels of metabolic intermediates, assessing the activity of thiamine-dependent enzymes, or observing phenotypic changes in the model system. This approach can help to understand the mechanisms of thiamine deficiency and to identify potential targets for therapeutic intervention in metabolic disorders.

Future Research Directions and Potential Academic Impact

Exploration of Undiscovered Biochemical Roles and Interactions

The substitution at the 2-position of the pyrimidine (B1678525) ring from a methyl to an ethyl group can have profound implications for the molecule's biochemical interactions. Future research should prioritize the investigation of novel biochemical roles that may be unique to this ethyl derivative. A primary area of exploration would be its potential as an antimetabolite. Given that pyrimidines are fundamental components of nucleic acids, the introduction of an ethyl group could lead to interactions with enzymes involved in nucleotide synthesis, potentially disrupting these pathways in pathogenic organisms or cancer cells.

Furthermore, the structural similarity to components of essential vitamins, such as the pyrimidine moiety of thiamine (B1217682) (vitamin B1), suggests that (4-Amino-2-ethylpyrimidin-5-yl)methanol could interact with thiamine-dependent enzymes or transport proteins. The larger ethyl group may confer altered binding affinities or inhibitory activities compared to its methyl counterpart, opening up possibilities for its use as a modulator of vitamin B1 metabolism. Research into its potential as an enzyme inhibitor, particularly for kinases and dihydrofolate reductase, could also yield significant findings, as various 2-aminopyrimidine (B69317) derivatives have shown activity in these areas. irjmets.comnih.gov

| Potential Biochemical Role | Proposed Research Focus | Significance |

| Antimetabolite Activity | Investigating interference with DNA/RNA synthesis pathways. | Potential for novel antimicrobial or anticancer agents. |

| Enzyme Inhibition | Screening against a panel of kinases, and other relevant enzymes. | Discovery of new therapeutic targets and lead compounds. |

| Vitamin Metabolism Modulation | Studying interactions with thiamine transport and dependent enzymes. | Insights into vitamin B1 biochemistry and potential for therapeutic intervention. |

| Receptor Binding | Exploring binding to purinergic or other relevant receptors. | Understanding of signaling pathways and potential for new drug design. |

Integration of Advanced Analytical Techniques for Comprehensive Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to exploring its biochemical potential. While standard characterization has been performed on similar compounds, a comprehensive profile of this specific ethyl derivative using a suite of advanced analytical techniques is a crucial future direction. researchgate.net High-resolution mass spectrometry (HRMS) and multi-dimensional nuclear magnetic resonance (NMR) spectroscopy, including 2D-NMR experiments, would provide an unambiguous structural confirmation and detailed insights into its conformational dynamics.

Techniques such as X-ray crystallography could determine its precise three-dimensional structure, which is invaluable for computational modeling and understanding its interaction with biological macromolecules. Furthermore, advanced chromatographic methods, like ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS), would be essential for studying its metabolic fate in biological systems. bldpharm.com

| Analytical Technique | Information Gained | Impact on Research |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. | Unambiguous identification and confirmation of synthesis. |

| Multi-dimensional NMR (e.g., COSY, HSQC, HMBC) | Detailed structural connectivity and spatial relationships of atoms. | Complete structural elucidation and conformational analysis. |

| X-ray Crystallography | Three-dimensional atomic coordinates in the solid state. | Foundation for structure-based drug design and molecular docking studies. |

| UPLC-MS/MS | Separation and identification of metabolites in biological samples. | Understanding of metabolic stability, pathways, and potential for bioactivation. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and vibrational modes. | Confirmation of chemical structure and bonding. researchgate.net |

Synergistic Approaches Combining Synthetic, Biological, and Computational Methodologies

The future exploration of this compound will be most impactful if it employs a synergistic approach that integrates synthetic chemistry, biological evaluation, and computational modeling. jchemrev.com Synthetic efforts can be directed towards creating a library of derivatives by modifying the amino and methanol (B129727) groups to probe structure-activity relationships (SAR).

In parallel, high-throughput screening of these compounds against various biological targets, such as microbial strains, cancer cell lines, and specific enzymes, can identify lead compounds for further development. rsc.org Computational studies, including molecular docking and quantum chemical calculations, can be used to predict the binding modes of these derivatives to their biological targets, rationalize observed biological activities, and guide the design of new, more potent analogues. biointerfaceresearch.com This iterative cycle of design, synthesis, testing, and computational analysis will accelerate the discovery process. mdpi.com

| Methodology | Role in Research | Expected Outcome |

| Synthetic Chemistry | Creation of a diverse library of this compound derivatives. | Establishment of structure-activity relationships (SAR). researchgate.net |

| Biological Evaluation | Screening of synthesized compounds for various biological activities (e.g., antimicrobial, anticancer). irjmets.com | Identification of lead compounds with therapeutic potential. |

| Computational Modeling | Molecular docking, QSAR studies, and prediction of ADMET properties. jchemrev.com | Rationalization of biological data and guidance for the design of optimized derivatives. |

Broader Implications for Understanding Pyrimidine Metabolism in Various Organisms

Investigating the metabolic fate of this compound in different organisms, from microbes to mammals, could have broader implications for our understanding of pyrimidine metabolism. The presence of the ethyl group may lead to unique metabolic pathways compared to naturally occurring methyl-substituted pyrimidines. Identifying the enzymes responsible for its metabolism and the resulting metabolites could uncover novel enzymatic functions or substrate specificities.

Furthermore, comparative metabolomic studies could reveal differences in pyrimidine processing between pathogenic and non-pathogenic organisms, potentially highlighting new targets for antimicrobial drug development. Understanding how this synthetic pyrimidine derivative is recognized, processed, and integrated into or excluded from cellular pathways will provide valuable insights into the robustness and specificity of the cellular machinery that handles these essential biomolecules. This line of inquiry could also shed light on the evolution of metabolic pathways and the potential for xenobiotic metabolism in various life forms.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (4-Amino-2-ethylpyrimidin-5-yl)methanol, and how can reaction conditions be optimized?

- Methodology :

- Starting Materials : Begin with a substituted pyrimidine precursor, such as 2-ethyl-4-aminopyrimidine. Introduce the hydroxymethyl group via nucleophilic substitution using formaldehyde or a formaldehyde equivalent under basic conditions (e.g., NaOH or KOH) .

- Optimization : Use Design of Experiments (DoE) to vary parameters like temperature (60–100°C), reaction time (6–24 hours), and catalyst loading. Monitor yield via HPLC or LC-MS.

- Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradient) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm the hydroxymethyl group (δ ~4.5 ppm for -CHOH) and ethyl substitution (δ ~1.2–1.4 ppm for -CH-CH) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (CHNO, expected m/z = 153.090) .

- FT-IR : Detect O-H stretching (~3200–3400 cm) and pyrimidine ring vibrations (~1600 cm) .

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodology :

- Conduct accelerated stability studies (40°C/75% RH for 1–3 months). Monitor degradation via HPLC and track impurities (e.g., oxidation to carboxylic acid derivatives) .

- Use kinetic modeling (Arrhenius equation) to predict shelf life at standard conditions (25°C) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular structure of this compound?

- Methodology :

- Grow crystals via slow evaporation (solvent: DMSO/water). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refine structures using SHELXL (anisotropic displacement parameters, hydrogen bonding networks) .

- Validate bond lengths and angles against DFT-optimized geometries (e.g., Gaussian 16 with B3LYP/6-311+G(d,p)) .

Q. What strategies address contradictions between computational predictions and experimental data (e.g., NMR chemical shifts)?

- Methodology :

- Cross-Validation : Compare DFT-calculated shifts (GIAO method) with experimental NMR data. Adjust solvent models (e.g., PCM for DMSO-d) .

- Statistical Analysis : Use Pearson correlation coefficients to quantify deviations. Investigate conformational flexibility via molecular dynamics (MD) simulations .

Q. How can the compound’s reactivity be systematically explored for derivative synthesis?

- Methodology :

- Oxidation : Test oxidizing agents (KMnO, CrO) to convert -CHOH to -COOH. Monitor reaction progress by TLC .

- Functionalization : Perform Suzuki-Miyaura coupling to introduce aryl groups at the pyrimidine ring. Optimize Pd catalyst (e.g., Pd(PPh)) and base (NaCO) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology :

- Antimicrobial Screening : Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Compare IC values with control compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.